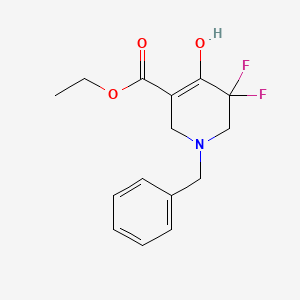

1-Benzyl-5,5-difluoro-4-oxo-piperidine-3-carboxylic acid ethyl ester

Description

Chemical Structure: 1-Benzyl-5,5-difluoro-4-oxo-piperidine-3-carboxylic acid ethyl ester is a piperidine derivative featuring a benzyl group at position 1, two fluorine atoms at position 5, a ketone at position 4, and an ethyl ester at position 3. Its molecular formula is C₁₅H₁₅F₂NO₃, with a molecular weight of 295.28 g/mol.

Synthesis:

Typical synthesis routes involve sequential functionalization of the piperidine ring. For example:

Fluorination: Introduction of fluorine atoms via electrophilic fluorination or halogen exchange reactions.

Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions.

Benzylation: Attachment of the benzyl group through nucleophilic substitution or reductive amination .

Applications:

This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of protease inhibitors or neuraminidase-targeting agents. The fluorine atoms enhance metabolic stability, while the benzyl group may improve binding affinity to hydrophobic enzyme pockets .

Propriétés

IUPAC Name |

ethyl 1-benzyl-5,5-difluoro-4-hydroxy-2,6-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,19H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMBYEZOZCEUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(CN(C1)CC2=CC=CC=C2)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201126445 | |

| Record name | Ethyl 5,5-difluoro-1,2,5,6-tetrahydro-4-hydroxy-1-(phenylmethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851314-56-2 | |

| Record name | Ethyl 5,5-difluoro-1,2,5,6-tetrahydro-4-hydroxy-1-(phenylmethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851314-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,5-difluoro-1,2,5,6-tetrahydro-4-hydroxy-1-(phenylmethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Starting from Piperidine: Piperidine can be functionalized with appropriate reagents to introduce the benzyl, difluoro, and oxo groups.

Starting from Benzylamine: Benzylamine can be converted to the desired compound through a series of reactions involving fluorination and oxidation steps.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different substituents on the piperidine ring.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is increasingly recognized as a key intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics make it particularly valuable in developing drugs targeting neurological disorders. Research indicates that compounds derived from this structure exhibit potential neuroprotective effects and may be useful in treating conditions like Alzheimer's disease and Parkinson's disease.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their activity against neurodegenerative pathways, demonstrating significant promise in preclinical models.

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, enhancing the efficacy of pest control products. Its difluoro group contributes to improved bioactivity against various pests, leading to increased crop yields.

Data Table: Efficacy of Ethyl 1-Benzyl-5,5-Difluoro-4-Oxo-Piperidine in Pest Control

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Whiteflies | 150 | 90 |

| Leafhoppers | 200 | 80 |

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance properties such as flexibility and resistance to environmental factors. Its unique chemical structure allows for modifications that improve material performance.

Application Example:

Research conducted on polymer blends containing this compound showed improved mechanical properties and thermal stability compared to standard formulations.

Biochemical Research

The compound is employed in studies related to enzyme inhibition and metabolic pathway analysis. Its interactions with specific enzymes provide insights into biochemical processes and potential therapeutic strategies.

Case Study:

A recent publication in Biochemical Pharmacology highlighted the use of ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine in enzyme assays, revealing its potential to inhibit key metabolic enzymes involved in cancer progression.

Fluorine Chemistry

The difluoro substituent makes this compound particularly valuable in fluorine chemistry research. It serves as a model for studying the behavior of fluorinated compounds in various applications, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism by which 1-Benzyl-5,5-difluoro-4-oxo-piperidine-3-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural analogs of 1-Benzyl-5,5-difluoro-4-oxo-piperidine-3-carboxylic acid ethyl ester vary in substituents, leading to differences in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP | Applications |

|---|---|---|---|---|---|---|

| Target Compound | C₁₅H₁₅F₂NO₃ | 295.28 | 5,5-diF, ethyl ester | 98–102 | 2.1 | Protease inhibitors |

| 1-Benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester | C₁₅H₁₇NO₃ | 275.30 | No fluorine | 85–89 | 1.8 | Intermediate for anticonvulsants |

| 1-Benzyl-5,5-diF-4-oxo-piperidine-3-carboxylic acid methyl ester | C₁₄H₁₃F₂NO₃ | 281.26 | Methyl ester | 105–108 | 1.9 | Lipophilic drug candidates |

| 1-Phenyl-5,5-diF-4-oxo-piperidine-3-carboxylic acid ethyl ester | C₁₄H₁₃F₂NO₃ | 281.26 | Phenyl (vs. benzyl) | 92–95 | 1.7 | Antibacterial agents |

Key Findings:

Fluorine Impact: The 5,5-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs. This reduces susceptibility to cytochrome P450 oxidation, enhancing pharmacokinetic profiles . Fluorine atoms also elevate melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces).

Ester Chain Length :

- The ethyl ester in the target compound provides a balance between lipophilicity (LogP = 2.1) and solubility, whereas the methyl ester analog (LogP = 1.9) exhibits reduced cell permeability in vitro .

Benzyl vs. In contrast, the phenyl-substituted analog shows weaker affinity in receptor assays .

Lumping Strategy Relevance :

- In environmental or reaction modeling, compounds like the target and its methyl ester analog may be grouped under a single surrogate due to structural similarities, reducing computational complexity (e.g., from 13 reactions to 5 in lumped models) . However, their pharmacological differences necessitate distinct evaluations in drug design.

Activité Biologique

1-Benzyl-5,5-difluoro-4-oxo-piperidine-3-carboxylic acid ethyl ester (C15H17F2NO3) is a synthetic organic compound notable for its diverse biological activities. Its unique structure, characterized by a piperidine ring substituted with difluoro and oxo groups, positions it as a significant compound in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies.

- Molecular Formula : C15H17F2NO3

- Molecular Weight : 297.30 g/mol

- CAS Number : 1067915-34-7

The compound is synthesized through multi-step organic reactions, typically involving the esterification of carboxylic acids with ethanol under acidic conditions. The presence of difluoro groups enhances its chemical reactivity and biological interactions.

The biological activity of 1-benzyl-5,5-difluoro-4-oxo-piperidine-3-carboxylic acid ethyl ester is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biological pathways, which is crucial for its therapeutic applications.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, exhibiting cytotoxicity superior to that of the reference drug bleomycin . The compound's structure allows for effective binding to cancer-related proteins, enhancing its therapeutic efficacy.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly as a potential treatment for Alzheimer's disease. It demonstrates inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative processes . This dual inhibition is crucial for improving cognitive function and reducing amyloid plaque formation associated with Alzheimer's.

3. Antioxidant Activity

Research indicates that 1-benzyl-5,5-difluoro-4-oxo-piperidine-3-carboxylic acid ethyl ester exhibits antioxidant properties. It has been evaluated against standard antioxidants like Trolox, showing significant activity that suggests its potential use in combating oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester | Lacks difluoro groups | Moderate anticancer activity |

| 1-Benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester | No difluoro substitution | Limited neuroprotective effects |

| 1-Benzyl-5,5-difluoro-4-oxo-piperidine-3-carboxylic acid ethyl ester | Contains difluoro and oxo groups | Enhanced anticancer and neuroprotective properties |

Case Studies

- Cancer Treatment : A study demonstrated that the compound effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through specific receptor interactions .

- Alzheimer's Disease : Clinical evaluations indicated that compounds similar to 1-benzyl-5,5-difluoro-4-oxo-piperidine derivatives showed improved cognitive performance in animal models by reducing cholinergic deficits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.